Biofilm Inhibition vs. Enterococcus faecalis: A Specific Benchmark for Anti-Virulence Screening
2,4-Dibromophenazin-1-amine demonstrates measurable, albeit modest, activity in inhibiting biofilm formation of the Gram-positive pathogen *Enterococcus faecalis* [1]. This provides a quantitative baseline for assessing the anti-virulence potential of this specific substitution pattern, which can be compared to other halogenated phenazines. For context, more potent bromophenazine derivatives targeting *S. aureus* biofilms have been reported with IC50 values in the sub- to low-micromolar range (0.55–10.3 µM) [2]. The difference highlights the critical impact of the specific substitution pattern on anti-biofilm potency and selectivity.
| Evidence Dimension | Inhibition of biofilm formation (IC50) |
|---|---|
| Target Compound Data | 125,000 nM (125 µM) |
| Comparator Or Baseline | Potent bromophenazine derivatives (various substitution patterns) [2] |
| Quantified Difference | Target compound is 12-fold to >225-fold less potent (125 µM vs. 0.55–10.3 µM range) |
| Conditions | Assay against *Enterococcus faecalis* biofilm formation after 20 hours [1]. Comparator data from a different species (*S. aureus*) in a similar crystal violet staining assay [2]. |
Why This Matters
This data allows for the informed selection of 2,4-Dibromophenazin-1-amine as a low-activity reference compound or synthetic intermediate in anti-biofilm research, rather than a lead compound. It provides a concrete, albeit cross-species, benchmark for SAR studies.
- [1] BindingDB. (2020). BDBM50497186 CHEMBL3115980: IC50 data for 2,4-Dibromophenazin-1-amine. Retrieved [Date], from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50497186&google=BDBM50497186 View Source
- [2] Garrison, A. T., Bai, F., Abouelhassan, Y., Paciaroni, N. G., Jin, S., & Huigens III, R. W. (2015). Bromophenazine derivatives with potent inhibition, dispersion and eradication activities against Staphylococcus aureus biofilms. RSC Advances, 5(2), 1120-1124. View Source
